1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a pyrazolopyrimidine core and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.
Introduction of the Methyl Group: Methylation of the pyrazolopyrimidine core can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolopyrimidine core or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazolopyrimidine ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the pyrazolopyrimidine core or thiophene ring.
Substitution: Substituted derivatives on the pyrazolopyrimidine or thiophene moieties.
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The pyrazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity. The urea linkage can form hydrogen bonds with biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene.
Uniqueness
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and potential biological activities compared to its analogs. The combination of the pyrazolopyrimidine core and the thiophene ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-9-5-12-14-6-10(8-18(12)17-9)16-13(19)15-7-11-3-2-4-20-11/h2-6,8H,7H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDVOPOPPIEEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.